molecular formula C44H34Cl2N6O4 B12791390 2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy- CAS No. 79665-24-0

2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-

Cat. No.: B12791390
CAS No.: 79665-24-0
M. Wt: 781.7 g/mol
InChI Key: RUASBGDJNNJFOJ-UHFFFAOYSA-N
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Description

The compound "2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-" is a bis-azo derivative of naphthalenecarboxamide with a complex aromatic architecture. Its structure features:

  • A central 1,4-phenylene core substituted with 2,5-dimethyl groups.
  • Two naphthalenecarboxamide moieties linked via the phenylene group.
  • Azo linkages (-N=N-) connecting each naphthalene ring to a 5-chloro-2-methylphenyl substituent.
  • Hydroxy groups at the 3-position of the naphthalene rings.

These analogs are often used as pigments (e.g., in food packaging) or as phospholipase D (PLD) inhibitors in cancer research .

Properties

CAS No.

79665-24-0

Molecular Formula

C44H34Cl2N6O4

Molecular Weight

781.7 g/mol

IUPAC Name

4-[(5-chloro-2-methylphenyl)diazenyl]-N-[4-[[4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C44H34Cl2N6O4/c1-23-13-15-29(45)21-37(23)49-51-39-31-11-7-5-9-27(31)19-33(41(39)53)43(55)47-35-17-26(4)36(18-25(35)3)48-44(56)34-20-28-10-6-8-12-32(28)40(42(34)54)52-50-38-22-30(46)16-14-24(38)2/h5-22,53-54H,1-4H3,(H,47,55)(H,48,56)

InChI Key

RUASBGDJNNJFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4C)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) typically involves the following steps:

    Diazotization: The process begins with the diazotization of 5-chloro-2-methylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.

    Condensation: The resulting azo compound is then condensed with N,N’-(2,5-dimethyl-1,4-phenylene)bis(amine) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reaction time being critical parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N,N’-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with other molecules.

    Industry: Utilized in the production of high-performance pigments for plastics, textiles, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the aromatic rings and hydroxyl groups allow for interactions with other molecules, facilitating its use in complex formation and binding studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs from the evidence:

Compound Key Substituents CAS RN Application/Research Findings Regulatory/Research Context
Target compound: N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy- 2,5-dimethyl phenylene; 5-chloro-2-methylphenyl azo Not explicitly listed Hypothesized use as a pigment or PLD inhibitor (based on analogs) N/A (not directly referenced)
N,N'-(2-chloro-1,4-phenylene)bis[4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-] 2-chloro phenylene; 4-chloro-2-nitrophenyl azo 35869-64-8 C.I. Pigment Brown 23 ; regulated for food packaging in China (GB9685-2008) Maximum level restrictions in packaging materials; purity requirements
N,N'-(2,5-dichloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxy-) 2,5-dichloro phenylene; 2,5-dichlorophenyl azo Not explicitly listed Registered as a nanoparticulate substance; potential industrial use Reported in French regulatory filings (2018)
N,N'-(2-chloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-] 2-chloro phenylene; 2-chloro-5-(trifluoromethyl)phenyl azo Not explicitly listed High stability due to trifluoromethyl group; likely industrial pigment Nanoparticulate registration (2018)
NCDOB (N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide) Benzimidazol-piperidinyl pharmacophore; naphthalenecarboxamide Not explicitly listed PLD inhibitor ; reduces metastatic activity in lymphoma and breast cancer models Studied in Journal of Biological Chemistry (2014)

Key Comparative Insights:

Structural Variations and Applications: Chloro vs. Methyl Substitutents: Chloro groups (e.g., in CAS 35869-64-8) enhance photostability and regulatory compliance in pigments , while methyl groups (as in the target compound) may improve solubility or metabolic stability in pharmacological contexts.

Pharmacological vs. Industrial Use :

  • Analogs like NCDOB and NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide) are optimized for PLD inhibition , showing efficacy in reducing tumor metastasis in vivo .
  • Pigment derivatives (e.g., CAS 35869-64-8) are regulated under food safety standards (e.g., GB9685-2008) with strict purity limits .

Research Findings and Data Gaps

  • Pharmacological Studies: Naphthalenecarboxamide-based PLD inhibitors (e.g., NCDOB) reduce metastasis by >50% in murine lymphoma models, with IC₅₀ values in the nanomolar range .
  • Pigment Stability : Chloro-nitro azo derivatives (e.g., CAS 35869-64-8) exhibit superior lightfastness compared to methylated analogs, critical for packaging materials .

Biological Activity

2-Naphthalenecarboxamide, N,N'-(2,5-dimethyl-1,4-phenylene)bis(4-((5-chloro-2-methylphenyl)azo)-3-hydroxy-) is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C40H23Cl5N6O4
  • CAS Number : 5280-78-4
  • EINECS : 226-106-9

Antitumor Activity

Recent studies have indicated that derivatives of naphthalenecarboxamides exhibit significant antitumor properties. A related compound was shown to act as an inhibitor of Claudin-1, a protein critical for tight junction integrity in epithelial cells. This inhibition has been linked to enhanced antitumor activity in colorectal cancer models. Specifically, compounds derived from the naphthalene scaffold demonstrated notable efficacy in in vivo studies, suggesting that modifications to the naphthalene structure can enhance biological activity against cancer cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that certain naphthalene derivatives possess activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The presence of specific substituents on the phenyl ring significantly influences their antimicrobial effectiveness. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthalenecarboxamide derivatives has been documented. Compounds have been evaluated for their ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, a key regulator in inflammatory responses. Certain derivatives showed promise in reducing NF-κB activation, indicating a possible therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of these compounds are significantly influenced by their structural components. The following table summarizes key findings related to the structure-activity relationship of naphthalenecarboxamides:

CompoundSubstituentActivityReference
103-F-4-CF3Antimicrobial against S. aureus
28-Antitumor in colorectal cancer models
18-Best overall properties in PK studies

Case Studies

  • Colorectal Cancer Model : In a study evaluating the efficacy of naphthalenecarboxamide derivatives in colorectal cancer, compound 28 was identified as a potent Claudin-1 inhibitor. This compound not only inhibited tumor growth but also enhanced the effectiveness of existing chemotherapeutic agents .
  • Antimicrobial Testing : A series of naphthalene derivatives were tested against various bacterial strains, revealing that compounds with trifluoromethyl and chlorinated phenyl groups exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

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